N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H22ClN3O3 This compound is characterized by the presence of a chlorophenoxy group, a benzimidazole moiety, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with propylene oxide to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 1H-benzimidazole-2-yl-ethylamine under specific conditions to form the benzimidazole derivative. Finally, the furan-2-carboxamide group is introduced through a coupling reaction with furan-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
- 3-(2-chlorophenoxy)-1,2-propanediol
Uniqueness
N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[2-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-7-1-4-10-20(17)29-16-6-14-27-19-9-3-2-8-18(19)26-22(27)12-13-25-23(28)21-11-5-15-30-21/h1-5,7-11,15H,6,12-14,16H2,(H,25,28) |
InChI Key |
SPWANLPOXOAZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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